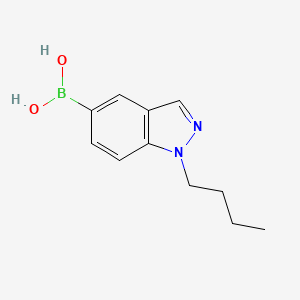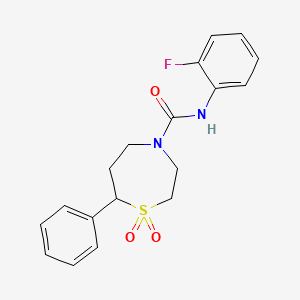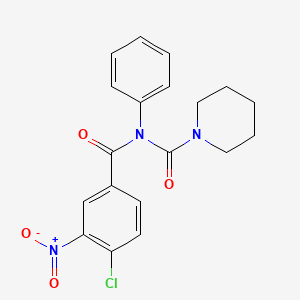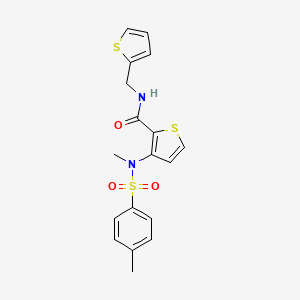
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide" is not directly mentioned in the provided papers. However, the papers discuss the synthesis of pyridazine and pyrimidine derivatives, which are structurally related to the compound . Pyridazine and pyrimidine rings are common motifs in medicinal chemistry due to their presence in various biologically active compounds. The papers focus on the use of N-[4-(dicyanomethylazo)phenyl]-2-saccharin-2-ylacetamide as a precursor for synthesizing these derivatives, which suggests a potential pathway for the synthesis of related compounds like the one we are analyzing .
Synthesis Analysis
The synthesis of pyridazine and pyrimidine derivatives is detailed in the papers, where N-[4-(dicyanomethylazo)phenyl]-2-saccharin-2-ylacetamide serves as a starting material. The process involves the reaction of this precursor with different reagents, leading to the addition to either the cyano or amino group, followed by cyclization to form the desired heterocycles . This method could potentially be adapted for the synthesis of "this compound" by incorporating the appropriate fluorophenyl and phenethyl substituents at the relevant positions in the reaction scheme.
Molecular Structure Analysis
While the molecular structure of "this compound" is not explicitly analyzed in the papers, the structural motifs of pyridazine and pyrimidine are well-understood. These heterocycles are known for their planarity and ability to engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which can be crucial for their biological activity. The presence of a fluorophenyl group in the compound of interest would likely contribute to its binding affinity and selectivity through additional halogen bonding interactions .
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of "this compound." However, they do mention that the synthesized pyridazine and pyrimidine derivatives were screened for biological activity, implying that these compounds can participate in chemical reactions relevant to biological systems. The fluorine atom in the compound of interest could influence its reactivity by affecting the electron distribution within the molecule and potentially altering its metabolic stability .
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" are not discussed in the provided papers. Nonetheless, based on the properties of related pyridazine and pyrimidine derivatives, it can be inferred that the compound would exhibit characteristics typical of aromatic heterocycles, such as moderate to high stability, potential for crystallinity, and solubility influenced by the nature of its substituents. The fluorine atom is likely to increase the lipophilicity of the molecule, which could affect its pharmacokinetic properties .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c21-17-8-6-16(7-9-17)18-10-11-20(26)24(23-18)14-19(25)22-13-12-15-4-2-1-3-5-15/h1-11H,12-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAJEGZTPGRYJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3017826.png)




![[(E)-[amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-methoxybenzoate](/img/structure/B3017836.png)
![2-[3-(2-Aminoethyl)-4-methylindol-1-yl]acetamide;hydrochloride](/img/structure/B3017839.png)





![1-(3-methoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B3017846.png)